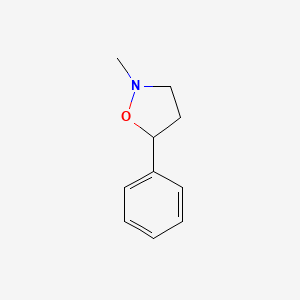

2-Methyl-5-phenylisoxazolidine

Description

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

68408-65-1 |

|---|---|

Formule moléculaire |

C10H13NO |

Poids moléculaire |

163.22 g/mol |

Nom IUPAC |

2-methyl-5-phenyl-1,2-oxazolidine |

InChI |

InChI=1S/C10H13NO/c1-11-8-7-10(12-11)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 |

Clé InChI |

BOCOEDVUZOMDNN-UHFFFAOYSA-N |

SMILES |

CN1CCC(O1)C2=CC=CC=C2 |

SMILES canonique |

CN1CCC(O1)C2=CC=CC=C2 |

Origine du produit |

United States |

Synthetic Methodologies for 2 Methyl 5 Phenylisoxazolidine and Its Derivatives

1,3-Dipolar Cycloaddition Reactions

The most prominent and widely employed method for synthesizing the 2-methyl-5-phenylisoxazolidine scaffold is the 1,3-dipolar cycloaddition reaction. acs.org This reaction involves the combination of a 1,3-dipole, in this case, a nitrone, with a dipolarophile, which is typically an alkene. This concerted process allows for the efficient formation of the isoxazolidine (B1194047) ring with the creation of up to three new contiguous stereocenters. mdpi.com The versatility and atom economy of this reaction make it a cornerstone in the synthesis of these heterocyclic compounds. acs.org

Nitrone Reactants: Generation of N-Methylnitrone from N-Methylhydroxylamine and Formaldehyde (B43269)

The key 1,3-dipole for the synthesis of this compound is N-methylnitrone. This reactive intermediate is typically generated in situ from the condensation of N-methylhydroxylamine with formaldehyde. acs.org The reaction is often carried out in an aqueous medium where N-methylhydroxylamine hydrochloride is neutralized with a base, such as sodium hydroxide, followed by the addition of formaldehyde or its aqueous solution, formalin. google.com This process transiently forms N-methylnitrone, which is then immediately trapped by the dipolarophile present in the reaction mixture to proceed with the cycloaddition. acs.org The in situ generation is crucial as simple nitrones like formaldonitrone are often unstable and prone to oligomerization if not stabilized by bulky substituents. acs.org The use of ancillary organic solvents like 1,4-dioxane (B91453) or various alcohols can be employed to create a homogeneous solution under the reaction conditions. google.com

Alkene Dipolarophiles: Styrene (B11656) and Substituted Styrenes

The dipolarophile in this specific cycloaddition is styrene or its substituted analogs. google.comscielo.org.mx Styrene, with its terminal double bond activated by the phenyl group, readily participates in the [3+2] cycloaddition with the in situ generated N-methylnitrone. The electronic nature of the styrene, whether it is electron-rich or electron-neutral, influences the regiochemical outcome of the reaction. rasayanjournal.co.in The use of substituted styrenes allows for the introduction of various functionalities into the final isoxazolidine product, expanding the synthetic utility of this methodology.

Regioselectivity in 1,3-Dipolar Cycloadditions Leading to 5-Substituted Isoxazolidines

A critical aspect of the 1,3-dipolar cycloaddition between N-methylnitrone and styrene is its regioselectivity. The reaction predominantly yields the 5-substituted isoxazolidine regioisomer, in this case, this compound. rasayanjournal.co.in This outcome is primarily governed by frontier molecular orbital (FMO) theory. In the reaction between an electron-rich or electron-neutral alkene like styrene and a nitrone, the cycloaddition is mainly controlled by the interaction between the highest occupied molecular orbital (HOMO) of the dipolarophile and the lowest unoccupied molecular orbital (LUMO) of the dipole. rasayanjournal.co.inrsc.org This orbital interaction favors the formation of the 5-substituted product. While both steric and electronic effects can influence regioselectivity, the electronic factors often dominate in this type of reaction. rasayanjournal.co.in The formation of the 5-substituted regioisomer is a general trend observed in the cycloaddition of nitrones with terminal alkenes. mdpi.com

Diastereoselectivity in Cycloaddition Reactions (endo/exo preferences, cis/trans isomer formation)

The 1,3-dipolar cycloaddition reaction can lead to the formation of different diastereomers, specifically endo and exo products, which translate to cis and trans isomers in the resulting isoxazolidine ring. chim.it The terms endo and exo describe the orientation of the substituent on the dipolarophile relative to the nitrone in the transition state. An endo approach, where the substituent on the alkene is oriented towards the nitrogen of the nitrone, often leads to the cis isomer. rasayanjournal.co.in Conversely, an exo approach typically results in the more stable trans isomer. chim.it

The diastereoselectivity of the reaction is influenced by several factors, including the structure of the reactants, the presence of catalysts, and the reaction conditions. rasayanjournal.co.in For instance, in some cases, the exo transition state is favored due to reduced steric interactions, leading to the preferential formation of the trans product. chim.it However, the use of Lewis acid catalysts can dramatically alter this preference, often favoring the endo product. acs.org It is important to note that when the nitrone can undergo Z/E isomerization, the endo/exo nomenclature can be ambiguous, and the use of cis/trans to describe the relative stereochemistry of the substituents on the final isoxazolidine ring is more appropriate. chim.it

Enantioselective and Asymmetric Synthesis Approaches

The development of enantioselective methods for the synthesis of this compound and its derivatives is of paramount importance, as these chiral molecules are valuable building blocks for pharmaceuticals. acs.org Asymmetric synthesis aims to control the formation of a specific enantiomer, which often exhibits the desired biological activity. This is typically achieved through the use of chiral catalysts that create a chiral environment around the reacting molecules, influencing the stereochemical outcome of the cycloaddition.

A variety of chiral catalyst systems have been developed to achieve high enantioselectivity in the 1,3-dipolar cycloaddition of nitrones. These can be broadly categorized into metal-based catalysts and organocatalysts.

Metal-based Catalysts: Chiral Lewis acids are the most extensively studied catalysts for asymmetric 1,3-dipolar cycloadditions. chim.it These catalysts typically consist of a metal center coordinated to a chiral ligand. The metal activates the dipolarophile by coordination, lowering its LUMO energy and accelerating the reaction while the chiral ligand directs the approach of the nitrone, leading to the preferential formation of one enantiomer.

A range of metals, including magnesium(II), copper(II), and titanium(IV), have been successfully employed. acs.orgacs.org For example, chiral Mg(II)-bisoxazoline complexes have been shown to induce high endo-selectivity and good enantiomeric excesses (ee) in nitrone cycloadditions. acs.org Similarly, bis-titanium(IV) oxide catalysts have proven effective in the asymmetric cycloaddition of nitrones to α,β-unsaturated aldehydes, yielding isoxazolidines with high enantioselectivities. acs.orgnih.gov The choice of metal and ligand is crucial for achieving high catalytic activity and stereocontrol.

Organocatalytic Approaches: In recent years, organocatalysis has emerged as a powerful alternative to metal-based catalysis for asymmetric synthesis. nih.govbohrium.comthieme-connect.com Organocatalysts are small, chiral organic molecules that can activate substrates through the formation of transient, reactive intermediates. For the synthesis of chiral isoxazolidines, various organocatalytic strategies have been developed. For instance, chiral camphor (B46023) sulfonyl hydrazines have been used to catalyze the asymmetric aza-Michael addition/cyclization of N,O-protected hydroxyamines with enals, affording chiral 5-hydroxyisoxazolidines with good to high enantioselectivities. nih.govbohrium.com This approach provides a metal-free pathway to valuable isoxazolidine derivatives.

Table 1: Overview of Catalytic Systems in Asymmetric Isoxazolidine Synthesis This table provides a summary of different catalytic approaches and their effectiveness.

| Catalyst Type | Example Catalyst/System | Key Features | Typical Enantiomeric Excess (ee) | Reference(s) |

| Metal-based | Chiral Mg(II)-bisoxazoline complex | High endo-selectivity | >80% | acs.org |

| Metal-based | Bis-Ti(IV) oxide with (S)-BINOL | High enantioselectivity for endo adducts | up to 97% | acs.orgnih.gov |

| Organocatalytic | Camphor sulfonyl hydrazine | Asymmetric aza-Michael addition/cyclization | up to 96% | nih.govbohrium.com |

Chiral Auxiliary Strategies

In asymmetric synthesis, a chiral auxiliary is a stereogenic chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.orgyork.ac.uk The auxiliary is typically recovered for reuse after it has served its purpose. york.ac.uk This strategy is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds, which is particularly crucial in the development of pharmaceuticals and other biologically active molecules. wikipedia.orgsigmaaldrich.com A desirable chiral auxiliary should be readily available in both enantiomeric forms, easy to attach and remove, and provide a high degree of stereochemical control. york.ac.uk

One of the most effective classes of chiral auxiliaries for asymmetric synthesis are oxazolidinones. researchgate.net For instance, (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone is a commercially available auxiliary that can be used to direct stereoselective reactions. sigmaaldrich.comsigmaaldrich.com The general approach involves attaching the oxazolidinone to a prochiral substrate. The steric bulk and defined stereochemistry of the auxiliary then guide the approach of incoming reagents from the less hindered face, leading to the formation of one diastereomer in preference to the other. researchgate.net The asymmetric aldol (B89426) reaction, for example, frequently employs oxazolidinone auxiliaries to achieve high levels of stereocontrol in carbon-carbon bond formation. researchgate.net

Another widely used class of chiral auxiliaries is derived from amino alcohols, such as pseudoephedrine and pseudoephenamine. wikipedia.orgharvard.edu In a typical application, pseudoephedrine is reacted with a carboxylic acid to form a chiral amide. wikipedia.org The α-proton of the carbonyl group can then be removed by a non-nucleophilic base to form a chiral enolate. The subsequent reaction of this enolate, for instance with an alkyl halide, proceeds with high diastereoselectivity, controlled by the stereocenters of the auxiliary. wikipedia.org After the desired stereocenter has been created, the auxiliary is cleaved from the product. wikipedia.org While effective, the use of pseudoephedrine has been complicated by regulations due to its potential use in illicit drug manufacture, leading to the development of alternatives like pseudoephenamine, which demonstrates comparable or even superior performance in many asymmetric alkylations. harvard.edu

Alternative and Advanced Synthetic Routes for Isoxazolidine Ring Construction

Beyond classical 1,3-dipolar cycloadditions, numerous alternative and advanced synthetic routes have been developed for the construction of the isoxazolidine ring. acs.orgnih.govresearchgate.net These methods often provide access to substitution patterns or stereoisomers that are difficult to obtain through traditional means.

Cyclization Reactions of Unsaturated Hydroxylamines

The intramolecular cyclization of unsaturated hydroxylamines is a fundamental and versatile strategy for synthesizing the isoxazolidine scaffold. acs.orgnih.govresearchgate.netbeilstein-archives.org This approach involves the formation of the heterocyclic ring through the addition of the hydroxylamine (B1172632) moiety across a tethered carbon-carbon double bond. nih.govrsc.org A notable advancement in this area is the palladium-catalyzed carboetherification of N-butenyl hydroxylamine derivatives, which constructs the O1-C5 bond of the isoxazolidine ring and a new C-C bond in a single step. nih.gov Similarly, palladium-catalyzed enantioselective carboamination reactions of N-Boc-O-homoallyl-hydroxylamines with aryl bromides have been developed, yielding substituted isoxazolidines with high enantioselectivity. rsc.org A distinct approach involves the intramolecular N–O bond formation upon the removal of a sulfonamide protecting group from 3-(sulfonamido)alkyl silylperoxides, which serve as hydroxylamine precursors. nih.gov

Electrophilic and Palladium-Mediated Cyclization Protocols

Palladium-mediated cyclizations of unsaturated hydroxylamines represent a powerful tool for isoxazolidine synthesis, offering a novel strategic disconnection for retrosynthetic analysis. acs.orgnih.govnih.gov These reactions often proceed via intramolecular alkene insertion into palladium alkoxyamine intermediates. nih.gov The Wolfe group has described a stereoselective method for constructing substituted isoxazolidines through Pd-catalyzed carboetherification reactions between N-butenyl hydroxylamine derivatives and various aryl bromides. nih.gov This method is effective with a wide range of electron-rich, electron-neutral, and electron-poor aryl bromides and provides access to isoxazolidine stereoisomers that are not readily accessible via nitrone cycloadditions. nih.gov

Table 1: Palladium-Catalyzed Carboetherification of N-Benzyl-N-(but-3-en-1-yloxy)amine with Aryl Bromides

| Entry | Aryl Bromide | Product | Yield (%) | d.r. |

|---|---|---|---|---|

| 1 | 4-Bromobiphenyl | 2-(benzyl)-5-((biphenyl-4-yl)methyl)isoxazolidine | 78 | >20:1 |

| 2 | 3-Bromobenzotrifluoride | 2-(benzyl)-5-((3-(trifluoromethyl)phenyl)methyl)isoxazolidine | 69 | >20:1 |

| 3 | 4-Bromoacetophenone | 5-((4-acetylphenyl)methyl)-2-(benzyl)isoxazolidine | 75 | >20:1 |

| 4 | 4-Bromotoluene | 2-(benzyl)-5-(4-methylbenzyl)isoxazolidine | 85 | >20:1 |

| 5 | 2-Bromopyridine | 2-(benzyl)-5-(pyridin-2-ylmethyl)isoxazolidine | 71 | >20:1 |

Data sourced from a study on Pd-catalyzed carboetherification reactions. nih.gov The reactions were typically conducted using Pd(OAc)₂ and a phosphine (B1218219) ligand.

Electrophilic cyclization is another key strategy for forming the isoxazolidine ring from unsaturated hydroxylamines. thieme-connect.com This method involves treating the substrate with an electrophile, which activates the double bond towards nucleophilic attack by the hydroxylamine nitrogen or oxygen. A variety of electrophilic reagents, such as N-bromosuccinimide (NBS), N-iodosuccinimide (NIS), phenylselenyl bromide (PhSeBr), and tert-butyl hypochlorite (B82951) (t-BuOCl), can be used to induce these cyclizations. thieme-connect.com The outcome of the reaction can be highly dependent on the choice of electrophile and the protecting groups on the hydroxylamine. For instance, the cyclization of N-acylated O-homoallyl hydroxylamines with NIS can afford isoxazolidines with high stereocontrol, whereas using t-BuOCl may lead to an oxidative cyclization, yielding an isoxazoline (B3343090) instead. thieme-connect.com

Transformations from Isoxazolidinones, Isoxazolines, and Isoxazolinium Salts via Reduction

Isoxazolidines can be synthesized via the reduction of more oxidized heterocyclic precursors such as isoxazolidinones, isoxazolines, and isoxazolinium salts. researchgate.netinformahealthcare.com

Reduction of Isoxazolidinones: 3-Isoxazolidinones, which can be viewed as cyclic Weinreb amides, can be reduced to the corresponding isoxazolidines. mdpi.com This transformation is valuable as it opens a pathway from oxidized precursors to the fully saturated isoxazolidine ring system. mdpi.comorganic-chemistry.org

Reduction of Isoxazolines: The reduction of the C=N double bond within the isoxazoline ring is a direct route to isoxazolidines. beilstein-archives.org Various reducing agents can accomplish this, including catalytic hydrogenation and hydride reagents. acs.org For example, isoxazoline γ-lactams can be chemoselectively reduced using lithium aluminium hydride (LiAlH₄) under mild conditions. nih.gov

Reduction of Isoxazolinium Salts: N-methylisoxazolinium salts are excellent precursors for the synthesis of N-methylisoxazolidines. znaturforsch.com These salts readily undergo nucleophilic attack by hydride reagents. znaturforsch.comznaturforsch.com The stereochemical outcome of the reduction can be highly dependent on the reagent and reaction conditions. For example, the reduction of N-methylisoxazolinium salts derived from glyceraldehyde can proceed with high diastereoselectivity using sodium triacetoxyborohydride, followed by catalytic hydrogenation. znaturforsch.com

Table 2: Diastereoselective Reduction of a Chiral Isoxazolinium Salt

| Entry | Reagent / Conditions | Product Ratio (erythro:threo) |

|---|---|---|

| 1 | NaBH(OAc)₃ then H₂, Pd/C | 95:5 |

| 2 | H₂, Pd/C, NaOAc, EtOH | 87:13 |

| 3 | NaBH₄, EtOH | 78:22 |

| 4 | LiAlH(OtBu)₃, THF | 75:25 |

| 5 | DIBAL-H, Toluene | 20:80 |

Data adapted from a study on the stereoselective reduction of N-methylisoxazolinium salts. znaturforsch.com The starting material was (4S,5R)-3-(1,2-O-cyclohexylidene-dihydroxyethyl)-2,5-dimethyl-4,5-dihydro-1,2-oxazolium perchlorate.

Oxidative Intramolecular Bromo-amination Reactions

A novel and efficient method for constructing the isoxazolidine ring is the oxidative intramolecular bromo-amination of N-alkenoxyl sulfonamides. organic-chemistry.orgorganic-chemistry.org This reaction provides access to bromo-substituted isoxazolidines, which were previously unreported. chiba-u.jp The process typically involves treating the N-alkenoxyl sulfonamide with an alkali metal bromide, such as potassium bromide (KBr), and an oxidant like Oxone® (potassium peroxymonosulfate). organic-chemistry.orgchiba-u.jp

The reaction proceeds via an exo-selective cyclization, yielding the corresponding 5-(bromomethyl)isoxazolidines with high yields and good diastereoselectivity. organic-chemistry.orgorganic-chemistry.org A key feature of this methodology is that it avoids the use of toxic heavy metals and minimizes organic waste, aligning with the principles of green chemistry. organic-chemistry.orgorganic-chemistry.org The proposed mechanism involves the oxidative umpolung of the bromide ion by Oxone® to generate a bromonium-like species (Br⁺), which then triggers the intramolecular cyclization. organic-chemistry.org

Table 3: Synthesis of Bromo Isoxazolidines via Oxidative Intramolecular Bromo-amination

| Entry | Substrate (N-alkenoxyl sulfonamide) | Product | Yield (%) |

|---|---|---|---|

| 1 | N-(but-3-en-1-yloxy)-4-methylbenzenesulfonamide | 5-(bromomethyl)-2-tosylisoxazolidine | 93 |

| 2 | N-((E)-hex-3-en-1-yloxy)-4-methylbenzenesulfonamide | 5-(1-bromo-propyl)-2-tosylisoxazolidine | 91 |

| 3 | N-(2-methylbut-3-en-1-yloxy)-4-methylbenzenesulfonamide | 5-(bromomethyl)-5-methyl-2-tosylisoxazolidine | 88 |

Data sourced from a study on the oxidative intramolecular bromo-amination of N-alkenoxyl sulfonamides. chiba-u.jp Reactions were typically performed with KBr and Oxone® in a MeCN/toluene mixture.

Green Chemistry Protocols in Isoxazolidine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including isoxazolidines, to develop more sustainable and environmentally benign processes. nih.gov

One significant advancement is the use of electrochemical methods. For example, a protocol for constructing isoxazolidine-fused isoquinolin-1(2H)-ones has been developed via electrochemical-oxidation-induced intramolecular annulation. rsc.org This method is notable for being metal-free, additive-free, and external oxidant-free, and it utilizes 95% ethanol (B145695) as a green solvent. rsc.org

The use of alternative reaction media is another key green strategy. Water has been explored as a solvent for 1,3-dipolar cycloaddition reactions to form isoxazolidines, often in conjunction with microwave irradiation to accelerate the reaction and improve yields. nih.gov Mechanochemistry, specifically ball-milling, has also been employed for the synthesis of isoxazolidine derivatives. researchgate.net This solvent-free technique can lead to significantly faster reaction rates and higher yields compared to conventional solution-phase methods. researchgate.net The use of ionic liquids as recyclable reaction media represents another approach to greener cycloaddition reactions. researchgate.net

Furthermore, synthetic methods that avoid toxic reagents contribute to greener protocols. The previously mentioned oxidative intramolecular bromo-amination using KBr/Oxone is an example, as it provides a heavy-metal-free alternative to traditional bromination and cyclization methods and reduces the generation of organic waste. organic-chemistry.orgorganic-chemistry.org

Microwave Irradiation Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. univpancasila.ac.id In the context of this compound synthesis, the core reaction is the 1,3-dipolar cycloaddition between an N-methylnitrone and a styrene derivative. iisc.ac.inwikipedia.org Microwave irradiation has been shown to significantly enhance the efficiency of such cycloadditions. rsc.org

Research has demonstrated that the 1,3-dipolar cycloaddition of nitrones with alkenes can be effectively carried out under microwave irradiation, often in a sealed vessel. frontiersin.org This technique allows for rapid and uniform heating of the reaction mixture, which can lead to a significant reduction in reaction times and an improvement in yields. For instance, reactions of various nitrones with dipolarophiles under microwave conditions have been reported to proceed in high to excellent yields. frontiersin.org

One notable advancement involves the use of catalysts in conjunction with microwave heating. For example, the synthesis of isoxazolidine derivatives from the cycloaddition of nitrones with various styrenes has been successfully performed using cucurbit frontiersin.orguril (CB frontiersin.org) as a catalytic nanoreactor in water under microwave irradiation. rsc.org This method not only accelerates the reaction but also demonstrates moderate increases in the formation of the trans adduct compared to reactions conducted in traditional organic solvents like toluene. rsc.org The use of microwave irradiation in these syntheses represents a significant step towards more sustainable and efficient chemical production.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Isoxazolidine Derivatives This table is a representative example based on general findings in the literature, as specific comparative data for this compound was not detailed in the search results.

| Method | Reaction Time | Yield | Conditions | Reference |

| Conventional Heating | 3 - 10 hours | Moderate to Good | Reflux in organic solvent (e.g., DMF) | frontiersin.org |

| Microwave Irradiation | 0.25 - 1.0 minutes | 85 - 96% | Solvent-free or in water/ionic liquids | univpancasila.ac.idfrontiersin.org |

Aqueous Media and Solvent-Free Conditions

The principles of green chemistry encourage the reduction or elimination of hazardous solvents. researchgate.net Consequently, conducting organic reactions in water or under solvent-free conditions has garnered significant attention. rsc.orgrsc.org The synthesis of this compound via 1,3-dipolar cycloaddition is particularly amenable to these approaches.

Aqueous Media:

Water has been shown to be a highly effective medium for the 1,3-dipolar cycloaddition of nitrones, even for hydrophobic reactants. rsc.org The hydrophobic effect can promote the aggregation of reactants, leading to significant rate accelerations compared to homogeneous organic solutions. rsc.orgacs.org For example, the reaction of N-methyl-α-chloro nitrone with styrene in water has been reported to produce the corresponding isoxazolidine derivative in high yield (91-97%). frontiersin.orgnih.gov

A U.S. patent details a method for preparing this compound where N-methylnitrone is generated in situ in an aqueous solution from N-methylhydroxylamine hydrochloride and formalin, followed by reaction with styrene. google.com This process, conducted at elevated temperatures in a sealed reactor, demonstrates the feasibility of using water as a solvent for this specific transformation. google.com

Solvent-Free Conditions:

Solvent-free, or solid-state, reactions offer another green alternative by minimizing waste and simplifying purification. researchgate.net These reactions are often facilitated by grinding the reactants together, sometimes with a solid support or catalyst. While specific examples for the solvent-free synthesis of this compound are not extensively detailed, the synthesis of N-methyl imines, a related reaction, has been efficiently achieved by grinding aromatic aldehydes and methylamine (B109427) hydrochloride in the presence of a base, yielding the products in good to excellent yields without any solvent. academie-sciences.fr This suggests the potential applicability of solvent-free methods to the synthesis of the target isoxazolidine.

One-Pot Synthetic Strategies

One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. researchgate.netacs.org The synthesis of this compound is well-suited to a one-pot approach, typically involving the in situ generation of N-methylnitrone followed by its cycloaddition with styrene. google.comresearchgate.net

A prime example is the patented process where an alkali metal base, an acid addition salt of N-methylhydroxylamine, and water are mixed to neutralize the acid. google.com Formaldehyde is then added to this mixture to form N-methylnitrone, which subsequently reacts with styrene in the same pot upon heating to produce this compound. google.com This one-pot procedure is highly efficient, with reported conversions of styrene up to 94% and a yield of 87% for the desired product. google.com

Table 2: One-Pot Synthesis of this compound in Aqueous Media

| Reactants | Conditions | Styrene Conversion | Product Yield | Reference |

| N-Methylhydroxylamine HCl, NaOH, Formalin, Styrene | Water, 130°C, 19 hours | 94% | 87% | google.com |

| N-Methylhydroxylamine HCl, NaOH, Formalin, Styrene | p-Dioxane/Water, 125°C, 24 hours | 95% (area %) | 92% (area %) | google.com |

The development of such one-pot strategies, particularly when combined with green conditions like aqueous media or microwave irradiation, represents a significant advancement in the sustainable synthesis of this compound and its derivatives. rsc.org These methods not only improve the economic viability of the synthesis but also align with the growing demand for environmentally responsible chemical manufacturing.

Chemical Transformations and Reactivity of the 2 Methyl 5 Phenylisoxazolidine Scaffold

Ring-Opening Reactions of the Isoxazolidine (B1194047) Ring

The cleavage of the N-O bond in the isoxazolidine ring is a synthetically useful transformation that gives rise to acyclic structures with defined stereochemistry. This can be achieved through both reductive and oxidative methods.

Reductive N-O Bond Cleavage to Yield 1,3-Amino Alcohols

A significant application of 2-Methyl-5-phenylisoxazolidine is its conversion to 1,3-amino alcohols, which are important structural motifs in many biologically active molecules and pharmaceutical agents. iucr.orgnih.govnih.gov The reductive cleavage of the N-O bond in this compound directly leads to the formation of 3-(Methylamino)-1-phenylpropan-1-ol. google.com This transformation can be accomplished through several methods, including catalytic hydrogenation and metal-mediated reductions.

Catalytic hydrogenation is a widely employed method for the reductive cleavage of the N-O bond in isoxazolidines. masterorganicchemistry.comnuph.edu.ua For this compound, this is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. google.commdpi.com The reaction involves the addition of hydrogen across the N-O bond, resulting in its cleavage to form the corresponding 1,3-amino alcohol. masterorganicchemistry.com

The reaction conditions for the catalytic hydrogenation of this compound can be varied. For instance, the reaction can be performed using 5% or 10% Pd/C at hydrogen pressures ranging from approximately 10 to 100 psig and temperatures between 20°C and 80°C. google.com The choice of solvent can also influence the reaction, with ethanol (B145695) being a common choice. google.com The completion of the reaction is typically indicated by the cessation of hydrogen uptake. google.com

Table 1: Catalytic Hydrogenation of this compound

| Catalyst | Pressure (psig) | Temperature (°C) | Solvent | Reaction Time (hours) | Product |

| 5% Pd/C | 40 | 40-50 | Ethanol | Varies | 3-(Methylamino)-1-phenylpropan-1-ol |

| 5% Pd/C | 40 | 50 | Tetramethylene sulfone | 24 | 3-(Methylamino)-1-phenylpropan-1-ol |

| Pd/C | 60-80 | 60-80 | Ethanol | Varies | 3-(Methylamino)-1-phenylpropan-1-ol |

This table presents illustrative conditions for the catalytic hydrogenation of this compound. Actual reaction parameters may vary based on specific experimental setups and desired outcomes.

An alternative to catalytic hydrogenation for the reductive cleavage of the N-O bond is the use of dissolving metal reductions. researchgate.netorganic-chemistry.org Zinc powder in the presence of an acid, such as aqueous acetic acid, has been shown to be effective in converting this compound to 3-(Methylamino)-1-phenylpropan-1-ol. google.comderpharmachemica.com This method involves the in situ generation of hydrogen, which then acts as the reducing agent. google.com

In a typical procedure, this compound is treated with zinc powder in aqueous acetic acid and heated. google.com The reaction progress can be monitored, and additional zinc may be added to ensure complete conversion. google.com The amount of zinc and acetic acid used should be sufficient to generate a stoichiometric excess of hydrogen. google.com

Table 2: Zinc-Mediated Reduction of this compound

| Metal | Acid | Temperature (°C) | Reaction Time (hours) | Product |

| Zinc Powder | 10 M Aqueous Acetic Acid | 65-70 | 5 | 3-(Methylamino)-1-phenylpropan-1-ol |

This table provides an example of conditions for the zinc-mediated reduction of this compound. The specific conditions can be optimized for desired yield and purity.

Oxidative Ring Cleavage Mechanisms

While reductive cleavage is more common for producing 1,3-amino alcohols, oxidative ring cleavage of the isoxazolidine ring can also occur, leading to different product profiles. chemistryjournal.netchiba-u.jp The specific products of oxidative cleavage depend on the oxidant used and the substitution pattern of the isoxazolidine ring. These reactions can proceed through various mechanisms, potentially involving the formation of nitrones or other oxidized intermediates. researchgate.net

Further Functionalization and Derivatization Strategies of the Isoxazolidine Nucleus

Beyond ring-opening reactions, the this compound scaffold can be further modified to introduce additional functional groups, expanding its synthetic utility. researchgate.netresearchgate.net

Nucleophilic Substitution Reactions

The isoxazolidine ring can be susceptible to nucleophilic attack, particularly at the carbon atoms adjacent to the heteroatoms. byjus.comrammohancollege.ac.in These reactions can lead to the introduction of a variety of substituents. The feasibility and regioselectivity of nucleophilic substitution reactions on the this compound nucleus depend on the nature of the nucleophile, the reaction conditions, and the potential for activation of the ring, for instance, through quaternization of the nitrogen atom. pressbooks.publibretexts.org

Addition-Elimination Reactions

Addition-elimination reactions are a class of substitution reactions where a nucleophile adds to a molecule, forming an intermediate, which then eliminates a leaving group to form the final product. In the context of isoxazolidines, these reactions can be complex and may involve the ring itself or substituents attached to it.

Recent studies have explored various derivatization reactions of isoxazolidine cycloadducts, including addition-elimination pathways. For instance, novel 4-(3,5-dimethylacryloyl)pyrazole isoxazolidines have been used as substrates to study transformations such as ring-opening, nucleophilic substitution, and reduction. nih.gov These experiments demonstrate that transformations can achieve high conversion rates under mild conditions, providing fundamental methods for synthetic research based on the isoxazolidine skeleton. nih.gov

While the classic nucleophilic addition-elimination mechanism typically involves acyl compounds, the principles can be extended to heterocyclic systems. savemyexams.comchemistrysteps.com For the isoxazolidine ring, such reactions might be initiated by a nucleophilic attack on a carbon atom of the ring, potentially leading to ring-opening or substitution, followed by the elimination of a leaving group. For example, the transformation of 4,5-unsubstituted 2,3-dihydroisoxazoles can be achieved through electrophilic addition reactions, introducing functional groups at the C-4 position of the resulting isoxazolidine ring. beilstein-journals.org Although not a classic addition-elimination, this highlights the ring's capacity to undergo addition reactions that lead to substituted products.

Further research into the specific addition-elimination reactions involving the this compound scaffold is necessary to fully elucidate the scope and mechanisms of these transformations.

Oxidation Reactions of Isoxazolidines

The oxidation of the isoxazolidine ring is a key transformation that can lead to biologically active compounds. researchgate.netresearchgate.net Ruthenium tetroxide (RuO₄) has emerged as a powerful and selective oxidant for these systems. researchgate.net

Chemoselective Oxidation with Ruthenium Tetroxide

The oxidation of N-substituted isoxazolidines using ruthenium tetroxide, often generated in situ from RuO₂ and NaIO₄ in a biphasic system, has been shown to be a highly regioselective process. mdpi.comarabjchem.org Computational and experimental studies have demonstrated that the oxidation preferentially occurs at the carbon atom in the α-position to the nitrogen atom (C-3), yielding the corresponding 3-isoxazolidinone as the major product. mdpi.comarabjchem.orgdoaj.org

The mechanism of this reaction is complex, involving a double hydrogen transfer. arabjchem.orgdoaj.org The rate-determining step is proposed to be a [3+2] one-step, but asynchronous, cycloaddition. researchgate.netmdpi.comdoaj.org This process involves the formation of a transient carbocation intermediate. researchgate.netbeilstein-journals.org The selectivity of the oxidation at different carbon atoms of the isoxazolidine ring (C-3, C-4, C-5, and the N-methyl group) is correlated with the stability of the corresponding carbocation formed during the reaction. mdpi.comarabjchem.orgdoaj.org The preference for oxidation at C-3 is attributed to the greater stability of the carbocation at this position. doaj.org

Studies on Endo/Exo Oxidation Selectivity

The stereoselectivity of the oxidation reaction has also been a subject of investigation, particularly the selectivity between endo and exo attack of the oxidizing agent. researchgate.netresearchgate.netunimib.it In studies on N-substituted isoxazolidine-5-carboxylates, it was found that the oxidation can occur at both the C-3 position of the ring (endo attack) and at the exocyclic position alpha to the nitrogen (e.g., a benzylic position, exo attack). mdpi.com

Computational studies, supported by experimental data, have shown that for various N-substituted isoxazolidines, the exo attack is generally preferred over the endo attack. researchgate.netmdpi.comunimib.it The degree of exo selectivity increases with the stability of the transient carbocation formed along the reaction pathway. mdpi.comunimib.it For example, in the oxidation of methyl 2-benzylisoxazolidine-5-carboxylate, the formation of a stable benzylic carbocation via exo attack is favored over the formation of a secondary carbocation from an endo attack. mdpi.com This leads to a mixture of products with the exo oxidation product being predominant.

| Substrate (N-Substituent) | Exo Attack Product | Endo Attack Product | Exo/Endo Selectivity Ratio | Controlling Factor |

|---|---|---|---|---|

| N-Benzyl | Oxidation at benzylic position | Oxidation at C-3 | ~3:2 | Stability of benzyl (B1604629) vs. secondary carbocation mdpi.com |

| N-Cyclohexyl | Oxidation at cyclohexyl C-1 | Oxidation at C-3 | Increased exo selectivity | Stability of tertiary vs. secondary carbocation mdpi.com |

| N-(4-Methoxybenzyl) | Oxidation at benzylic position | Oxidation at C-3 | High exo selectivity | Enhanced stability of the p-methoxybenzyl carbocation mdpi.com |

Thermal Ring Transformations and Rearrangement Pathways

Thermal treatment of isoxazolidines can induce a variety of ring transformations and rearrangements, with the specific pathway being highly dependent on the substitution pattern of the heterocyclic ring. acs.orgmdpi.com A common thermal reaction is the homolytic cleavage of the weak N-O bond, which leads to a diradical intermediate. acs.orgresearchgate.net The fate of this intermediate determines the final product structure.

For 5-exo-methyleneisoxazolidines, thermolysis leads to a smooth rearrangement to form 3-pyrrolidinones in high yield. acs.org The mechanism is believed to proceed through a stepwise pathway involving the initial N-O bond scission. acs.org The rate of this rearrangement is influenced by the substituents on the exocyclic double bond and is not significantly affected by solvent polarity, which supports a diradical intermediate over a dipolar one. acs.orgresearchgate.net

In the case of isoxazolidines bearing different substituents, other rearrangement pathways can be observed. For instance, the thermal rearrangement of 5-spirocyclopropaneisoxazolidines can lead to the formation of β-lactams. researchgate.net The presence of a phenyl group at the 5-position, as in this compound, can influence the reaction outcome. Studies on related systems have shown that an electron-withdrawing group at the 3-position can lead to the formation of 2-hydroxydihydrofurans, while a 5-phenyl group tends to accelerate the formation of α-benzoylenamines through a retro-aldol type reaction pathway following the initial N-O bond cleavage.

Alternative rearrangement mechanisms, such as the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, have been identified in the thermal transformation of complex heterocyclic systems containing pyridine (B92270) and chromene rings fused with other structures. mdpi.com While not directly studied on this compound, these pathways highlight the diverse reactivity of heterocyclic compounds under thermal conditions.

| Isoxazolidine Substituent Pattern | Reaction Conditions | Primary Intermediate | Major Product(s) | Proposed Mechanism |

|---|---|---|---|---|

| 5-exo-Methylene | Thermolysis (e.g., 80°C) | Diradical | 3-Pyrrolidinone | Stepwise via N-O bond homolysis acs.orgresearchgate.net |

| 3-Benzoyl-5-phenyl | Reflux in dioxane | Zwitterionic/Diradical | α-Benzoylenamine | N-O cleavage followed by retro-aldol type reaction |

| 5-Spirocyclopropane | Acid-induced, heat | Protonated species | β-Lactam | Fragmentative rearrangement researchgate.net |

Stereochemical Investigations of 2 Methyl 5 Phenylisoxazolidine

Diastereoisomer Formation and Separation

The synthesis of the 2-Methyl-5-phenylisoxazolidine scaffold is commonly achieved through a 1,3-dipolar cycloaddition reaction. This process typically involves the reaction of an N-methylnitrone with a phenyl-substituted alkene, such as styrene (B11656). This reaction inherently generates two asymmetric carbon atoms in the isoxazolidine (B1194047) ring, leading to the formation of a mixture of diastereomers, namely cis and trans isomers google.com.

The formation of these diastereomers occurs simultaneously during the cycloaddition. The resulting mixture contains both isomers in a ratio that is dependent on the specific reaction conditions. Once formed, the separation of these diastereomers is a crucial step for isolating the pure isomers. A convenient and widely used method for this separation is flash chromatography on silica (B1680970) gel google.com. This technique leverages the different polarities of the cis and trans isomers, which causes them to move through the silica gel at different rates when an eluent is passed through, allowing for their individual collection.

Table 1: Diastereoisomer Formation and Separation Summary

| Step | Description | Method | Outcome |

|---|---|---|---|

| Formation | Reaction of an N-methylnitrone with a phenyl-substituted alkene. | 1,3-Dipolar Cycloaddition | A mixture of cis and trans diastereomers. google.com |

| Separation | Isolation of individual diastereomers from the reaction mixture. | Flash Chromatography | Pure cis and trans isomers. google.com |

Factors Influencing Diastereoselectivity

The ratio of diastereomers produced in the synthesis of this compound is not arbitrary. It is controlled by a variety of factors that influence the energy of the transition states leading to the different isomers. By manipulating these factors, chemists can favor the formation of a desired diastereomer.

Substituent Effects: The electronic and steric properties of the substituents on both the nitrone and the dipolarophile (the alkene) play a critical role. The regiochemistry is often controlled by the electronic character of the substituents, with electron-rich alkenes typically yielding 5-substituted isoxazolidines nih.gov. The stereoselectivity is influenced by the steric bulk of the reactants; for instance, the cycloaddition often proceeds via an attack from the less sterically hindered face of the dipolarophile, which can favor the formation of the cis isomer nih.govscispace.com. The nature of the N-substituent on the hydroxylamine (B1172632) precursor is also known to have a large effect on stereocontrol nih.gov.

Transition State Analysis: The diastereoselectivity of the cycloaddition is rationalized by analyzing the different possible transition states (endo and exo). The reaction will preferentially proceed through the lower energy transition state. Models suggest that organized cyclic transition states, where bulky substituents adopt a pseudoequatorial orientation to minimize non-bonding interactions, are favored nih.gov. The ratio of the resulting diastereomers is a reflection of the free energy difference between these competing transition states researchgate.net.

Reaction Conditions: External parameters are key levers for controlling diastereoselectivity.

Solvents: The polarity of the solvent can have a profound impact. Studies have shown that polar solvents may favor the formation of one set of "Z-derived" isoxazolidines, while non-polar solvents can lead to the preferential formation of "E-derived" isomers duke.edu.

Lewis Acids: The addition of a Lewis acid catalyst, such as magnesium bromide etherate (MgBr₂·OEt₂), can significantly enhance diastereoselectivity, often by coordinating to the reactants and locking them into a specific conformation in the transition state scispace.comduke.edu.

Ligands: In catalyzed reactions, such as palladium-catalyzed carboamination, the choice of ligand can have a dramatic effect on the diastereomeric ratio, with bulky, electron-rich monodentate phosphine (B1218219) ligands sometimes providing excellent stereocontrol nih.gov.

Table 2: Factors Affecting Diastereoselectivity

| Factor | Influence | Example Effect | Source(s) |

|---|---|---|---|

| Steric Hindrance | The dipole attacks the less hindered face of the dipolarophile. | Favors formation of the cis isomer. | scispace.com |

| N-Substituent | The group on the nitrogen influences the transition state conformation. | N-Boc group leads to higher diastereoselectivity than N-benzyl. | nih.gov |

| Solvent Polarity | Affects the stability of different transition states. | Polar solvents can favor one diastereomer, non-polar solvents the other. | duke.edu |

| Lewis Acid Additives | Coordinate to reactants to increase selectivity. | MgBr₂·OEt₂ can enhance the formation of a single diastereomer. | duke.edu |

| Catalyst Ligands | In metal-catalyzed routes, ligands control the steric and electronic environment. | Bulky phosphine ligands (e.g., PtBu₃) can lead to high diastereomeric ratios (>20:1). | nih.gov |

Enantiomeric Purity and Control in Synthesis

Beyond diastereoselectivity, controlling the absolute stereochemistry to produce a single enantiomer (enantioselectivity) is a primary goal in modern organic synthesis. This is achieved through asymmetric synthesis, which employs chiral information to guide the reaction towards a specific enantiomeric product.

One powerful approach is the use of chiral auxiliaries . These are enantiomerically pure compounds that are temporarily incorporated into one of the reactants. The auxiliary directs the stereochemical course of the reaction and is subsequently removed, leaving behind an enantiomerically enriched product sigmaaldrich.com.

A more elegant and efficient method is asymmetric catalysis . This involves using a small amount of a chiral catalyst to generate large quantities of an enantiomerically pure product. For the synthesis of chiral isoxazolidines, organocatalysis has proven particularly effective. For example, the use of chiral imidazolidinone catalysts in 1,3-dipolar cycloadditions between nitrones and α,β-unsaturated aldehydes has been shown to produce isoxazolidines in excellent yield and with high enantiomeric purity, achieving enantiomeric excess (ee) values of up to 93% caltech.edu. Altering the catalyst's structure allows for fine-tuning of the selectivity caltech.edu.

Another strategy for obtaining enantiomerically pure compounds is kinetic resolution . This technique involves the use of a chiral reagent or catalyst that reacts at different rates with the two enantiomers of a racemic mixture. For instance, lipase-catalyzed acetylation can be used to selectively acylate one enantiomer of a chiral alcohol, allowing the unreacted enantiomer to be recovered in a highly purified form (≥99% ee) nih.gov. This principle can be applied to isoxazolidine precursors or derivatives to achieve high enantiomeric purity.

Methodologies for Absolute Configuration Assignment

Once a chiral compound like this compound has been synthesized, it is imperative to determine its absolute configuration—the precise three-dimensional arrangement of its atoms. Several powerful analytical techniques are used for this purpose.

X-ray Crystallography: This is considered the definitive method for assigning absolute configuration google.com. The technique requires a single, high-quality crystal of the compound. When a beam of X-rays is passed through the crystal, the X-rays are diffracted into a unique pattern. By analyzing this diffraction pattern, a three-dimensional map of the electron density within the molecule can be generated, revealing the exact positions of all atoms and thus unambiguously establishing the stereochemistry wikipedia.orglibretexts.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While X-ray crystallography is the gold standard, it is not always possible to grow suitable crystals. NMR spectroscopy is a versatile alternative that provides a wealth of structural information in solution.

Relative Configuration: NMR is routinely used to determine the relative stereochemistry (cis vs. trans) of diastereomers. Techniques like the Nuclear Overhauser Effect (NOE) can identify which protons are close to each other in space, which helps to distinguish between isomers researchgate.net.

Absolute Configuration: Assigning absolute configuration with NMR is more complex. One approach involves comparing experimental NMR chemical shifts with those predicted by quantum mechanical calculations for each possible stereoisomer frontiersin.org. A strong correlation between the experimental and calculated data for a specific isomer allows for a confident assignment of its structure. Another common NMR-based method involves creating diastereomeric derivatives by reacting the chiral compound with a chiral derivatizing agent (CDA), which can lead to separable signals in the NMR spectrum that allow for determination of the absolute configuration sioc-journal.cn.

Other chiroptical methods such as circular dichroism (CD) and optical rotatory dispersion (ORD) are also employed. These techniques measure the differential interaction of the chiral molecule with polarized light and can be used to assign the absolute configuration by comparing the experimental spectra to established rules or computational predictions google.com.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Styrene |

| N-methylnitrone |

| Magnesium bromide etherate |

| N-Boc-O-(but-3-enyl)hydroxylamine |

| N-benzyl-N-(but-3-enyl)hydroxylamine |

| (E)-3-but-2-enoyloxazolidin-2-one |

| (3R,4S,5R)-2-Benzyl-4-formyl-5-methyl-3-phenylisoxazolidine |

| (S)-3-hydroxy-2-methylpropionate |

| (R)-2-methyl-1-butanol |

| 3-iodo-2-alkyl-1-alkanols |

| tetramethylsilane |

| C-phenyl-N-methylnitrone |

| 2-imidazolyl-2'-acetonaphthone |

Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Spectroscopy is used to identify the number and type of hydrogen atoms in a molecule. For 2-Methyl-5-phenylisoxazolidine, the proton NMR spectrum would exhibit distinct signals corresponding to the different sets of non-equivalent protons. The phenyl group protons would typically appear as a multiplet in the aromatic region (~7.2-7.4 ppm). The proton at the C5 position, being adjacent to both the phenyl group and the oxygen atom, would resonate at a characteristic downfield shift. The protons on the C3 and C4 positions of the isoxazolidine (B1194047) ring would appear as multiplets, with their exact shifts and splitting patterns depending on their stereochemical relationship (cis/trans). The N-methyl group would produce a sharp singlet, providing clear evidence for this feature.

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton. A ¹³C NMR spectrum for this compound would show distinct signals for each unique carbon atom. The carbons of the phenyl ring would be found in the aromatic region (~125-140 ppm). The C3, C5, and N-methyl carbons would have characteristic chemical shifts that confirm the isoxazolidine ring structure.

2D NMR Spectroscopy , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), is crucial for assembling the complete molecular puzzle. A COSY spectrum would show correlations between adjacent protons, confirming the connectivity within the isoxazolidine ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon signal, allowing for unambiguous assignment of both ¹H and ¹³C spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents expected chemical shift ranges based on general principles and data for similar structures. Actual experimental values may vary.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Description |

|---|---|---|---|

| Phenyl-H | ~7.20 - 7.40 (m) | - | Aromatic protons |

| Phenyl-C | - | ~125.0 - 140.0 | Aromatic carbons |

| C5-H | ~5.0 - 5.5 (dd) | - | Methine proton adjacent to oxygen and phenyl group |

| C5 | - | ~80 - 85 | Methine carbon adjacent to oxygen |

| C4-H₂ | ~2.0 - 2.8 (m) | - | Methylene (B1212753) protons on the ring |

| C4 | - | ~35 - 40 | Methylene carbon on the ring |

| C3-H₂ | ~2.9 - 3.5 (m) | - | Methylene protons adjacent to nitrogen |

| C3 | - | ~60 - 65 | Methylene carbon adjacent to nitrogen |

| N-CH₃ | ~2.4 - 2.7 (s) | - | Methyl protons on nitrogen |

| N-CH₃ | - | ~40 - 45 | Methyl carbon on nitrogen |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight and elemental formula of a compound. chemicalbook.com Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 0.001 atomic mass units). chemicalbook.com

For this compound (C₁₀H₁₃NO), the theoretical exact mass can be calculated. HRMS analysis, often using techniques like electrospray ionization (ESI), would yield an experimental mass that matches this theoretical value to within a few parts per million (ppm). chemicalbook.com This provides unequivocal confirmation of the molecular formula, distinguishing it from other potential formulas that might have the same nominal mass. foodb.ca

Table 2: HRMS Data for Molecular Formula Confirmation

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃NO |

| Nominal Mass | 163 g/mol |

| Theoretical Exact Mass ([M+H]⁺) | 164.1070 Da |

| Expected HRMS Result | Experimental mass matching theoretical mass ± 5 ppm |

X-ray Diffraction Analysis for Solid-State Structure and Conformation

For this compound, a successful X-ray crystallographic analysis would reveal the exact spatial arrangement of the phenyl group relative to the isoxazolidine ring. It would also define the puckering of the five-membered ring and the stereochemistry at its chiral centers. The analysis yields detailed crystallographic data, including the space group and unit cell dimensions, which describe how the molecules pack together to form a crystal. While this technique is powerful, it is contingent upon the ability to grow a suitable single crystal of the compound.

Table 3: Information Obtainable from X-ray Diffraction Analysis This table outlines the type of data that would be generated from a successful X-ray diffraction study.

| Parameter | Description |

|---|---|

| Crystal System & Space Group | Defines the symmetry of the crystal lattice (e.g., Monoclinic, P2₁/c). |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the basic repeating unit of the crystal. |

| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-O, C-N, C-C). |

| Bond Angles (°) | Precise angles between adjacent chemical bonds. |

| Torsion Angles (°) | Defines the conformation of the isoxazolidine ring and the orientation of substituents. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy is a rapid and straightforward method for identifying the functional groups present in a molecule. The technique works by measuring the absorption of infrared radiation by a sample, which causes molecular vibrations (stretching and bending) at specific frequencies.

The IR spectrum of this compound would display several characteristic absorption bands. Aromatic C-H stretching vibrations from the phenyl group would be observed just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl group and the ring methylene groups would appear just below 3000 cm⁻¹. The crucial C-O and C-N stretching vibrations of the isoxazolidine ring would be found in the fingerprint region (typically 1000-1300 cm⁻¹). The C=C stretching vibrations of the aromatic ring would also be visible around 1450-1600 cm⁻¹.

Table 4: Predicted Characteristic IR Absorption Bands for this compound This table presents expected absorption frequencies. Actual peak positions and intensities can vary.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| C-H Stretch (Aromatic) | 3000 - 3100 | Phenyl Ring |

| C-H Stretch (Aliphatic) | 2850 - 2960 | -CH₂, -CH₃ |

| C=C Stretch (Aromatic) | 1450 - 1600 | Phenyl Ring |

| C-N Stretch | 1180 - 1250 | Isoxazolidine Ring |

| C-O Stretch | 1050 - 1150 | Isoxazolidine Ring |

Computational Chemistry and Theoretical Studies of 2 Methyl 5 Phenylisoxazolidine Reactivity

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and energetics of molecular systems, including 2-Methyl-5-phenylisoxazolidine and its precursors. bohrium.comnih.govnih.gov DFT methods, such as B3LYP with basis sets like 6-31G(d) or 6-311++G(d,p), are frequently used to perform these calculations. scielo.org.mxresearchgate.netbohrium.com These studies are fundamental to understanding the distribution of electrons within the molecule and the energy changes that occur during chemical reactions. bohrium.comnih.gov

The formation of this compound typically occurs through a [3+2] cycloaddition reaction between an N-methylnitrone and styrene (B11656). scielo.org.mxresearchgate.net Computational studies have focused on the electronic properties of these reactants to predict their reactivity. scielo.org.mx Key parameters derived from DFT calculations include electronic chemical potential (μ), chemical hardness (η), global electrophilicity (ω), and global nucleophilicity (N). scielo.org.mxresearchgate.net For instance, in the reaction between a nitrone and styrene, the nitrone generally acts as the nucleophile, while styrene acts as the electrophile. scielo.org.mx

The analysis of these DFT-derived reactivity indices provides a quantitative measure of the electron-donating and electron-accepting capabilities of the reactants, which is crucial for predicting the polar nature of the cycloaddition reaction. researchgate.net

Table 1: Conceptual DFT Reactivity Indices for Reactants in Isoxazolidine (B1194047) Synthesis

| Reactant | Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Global Electrophilicity (ω) (eV) | Global Nucleophilicity (N) (eV) |

|---|---|---|---|---|

| C-cyclopropyl-N-methylnitrone | -3.34 | 4.99 | 1.12 | 3.65 |

| Styrene | -3.88 | 5.04 | 1.49 | 3.09 |

Data sourced from a study on a similar reaction system at the B3LYP/6-31G(d) level of theory. scielo.org.mxresearchgate.net

Furthermore, DFT calculations are employed to determine the thermodynamic and kinetic parameters of the reaction pathways leading to different regioisomers. pk.edu.pl The relative energies of the transition states and the final products (the isoxazolidines) can be calculated to explain the observed regioselectivity. pk.edu.pl The solvent effects on the energetics of the reaction are often considered using models like the Polarizable Continuum Model (PCM). scielo.org.mx

Frontier Molecular Orbital (FMO) Theory in Explaining Regioselectivity and Reaction Mechanisms

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain the regioselectivity and mechanisms of pericyclic reactions, including the 1,3-dipolar cycloaddition that forms this compound. wikipedia.orgimperial.ac.uk This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. imperial.ac.uk

In the context of the cycloaddition between N-methylnitrone and styrene, the regiochemical outcome is determined by the most favorable interaction between the FMOs of the dipole (nitrone) and the dipolarophile (styrene). wikipedia.orgimist.ma The reaction can be classified based on which HOMO-LUMO gap is smaller: the one between the HOMO of the nitrone and the LUMO of the styrene, or vice versa. nih.gov In many cases involving nitrones and styrene derivatives, the reaction is controlled by the interaction of HOMO(nitrone)-LUMO(alkene). imist.ma

The regioselectivity is predicted by considering the orbital coefficients of the atoms involved in the bond formation. The atoms with the largest orbital coefficients on the interacting FMOs will preferentially bond. imist.ma This analysis correctly predicts the formation of the 5-phenyl substituted isoxazolidine as the major product. imist.ma

Table 2: Frontier Molecular Orbital Energies for Reactants in Isoxazolidine Synthesis

| Reactant | HOMO Energy (eV) | LUMO Energy (eV) |

|---|---|---|

| N-methylnitrone | - | - |

| Styrene | - | - |

Specific energy values for N-methylnitrone and styrene would be obtained from relevant computational studies.

The energy difference between the interacting FMOs also provides an indication of the reactivity; a smaller energy gap generally corresponds to a more facile reaction. nih.gov

Mechanistic Investigations and Transition State Characterization

Computational studies have been instrumental in elucidating the detailed mechanism of the 1,3-dipolar cycloaddition reaction that leads to the formation of this compound. researchgate.netpk.edu.pl These investigations typically involve locating and characterizing the transition states (TSs) for all possible reaction pathways. scielo.org.mxresearchgate.net The reaction is generally found to proceed through a concerted, one-step mechanism, although the transition state is often asynchronous, meaning that the two new single bonds are not formed to the same extent at the TS. bohrium.comresearchgate.net

DFT calculations are used to optimize the geometries of the reactants, transition states, and products. scielo.org.mx The characterization of a transition state is confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. scielo.org.mx Intrinsic Reaction Coordinate (IRC) calculations are also performed to ensure that the located transition state connects the reactants and the desired product. scielo.org.mx

The cycloaddition of N-methylnitrone and styrene can proceed through four different stereochemical pathways, resulting from the endo and exo approaches for the formation of the two possible regioisomers (ortho and meta). scielo.org.mx Computational studies determine the activation energies for each of these pathways. scielo.org.mxresearchgate.net The pathway with the lowest activation energy is the kinetically favored one. scielo.org.mx In many cases, the formation of the meta regioisomer (which corresponds to this compound) is found to be kinetically and thermodynamically favored. pk.edu.plimist.ma

Table 3: Calculated Activation Enthalpies for the Cycloaddition of a Nitrone and Styrene

| Transition State | Activation Enthalpy (kcal/mol) (Gas Phase) | Activation Enthalpy (kcal/mol) (Chloroform) |

|---|---|---|

| TS1-exo (meta) | 20.61 | 22.84 |

| TS1-endo (meta) | - | - |

| TS2-exo (ortho) | - | - |

| TS2-endo (ortho) | - | - |

Data from a study on the reaction of C-cyclopropyl-N-methylnitrone with styrene at the B3LYP/6-311++G(d,p) level of theory. scielo.org.mxresearchgate.net The lowest activation enthalpy corresponds to the most favored pathway. researchgate.net

The geometry of the transition state provides valuable information about the reaction mechanism. For example, the lengths of the forming C-C and C-O bonds at the transition state can indicate the degree of asynchronicity. scispace.com

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Molecular Interactions

Molecular modeling and molecular dynamics (MD) simulations are powerful computational techniques used to study the conformational preferences and molecular interactions of flexible molecules like this compound. mdpi.comnih.govencyclopedia.pub While specific MD simulation studies on this compound are not widely reported, the principles of conformational analysis of the isoxazolidine ring system are well-established through studies of related compounds. nih.govacs.orgarkat-usa.orgresearchgate.net

The five-membered isoxazolidine ring is not planar and can adopt various conformations, such as envelope and twisted forms. researchgate.net The preferred conformation is influenced by the nature and position of the substituents on the ring, as well as by non-covalent interactions such as hydrogen bonding. arkat-usa.org A key feature of N-substituted isoxazolidines is the process of nitrogen inversion, which can lead to the existence of interconverting invertomers. arkat-usa.orgresearchgate.net The energy barrier for this inversion can be high enough to allow for the observation of individual invertomers by techniques like NMR spectroscopy at low temperatures. arkat-usa.org

Computational methods, including DFT and MD simulations, can be used to calculate the relative energies of different conformers and the energy barriers between them. nih.gov For example, studies on disubstituted isoxazolidines have shown that the trans disposition of substituents is often favored to minimize steric interactions. arkat-usa.org

MD simulations can provide a more dynamic picture of the conformational landscape by exploring the accessible conformations of the molecule over time in a simulated environment, such as in a solvent. nih.govmdpi.com These simulations can also be used to study the interactions of this compound with other molecules, such as biological macromolecules in drug discovery research. mdpi.comresearchgate.netacs.org The analysis of MD trajectories can reveal important information about the stability of different conformations and the nature of intermolecular interactions. mdpi.com

Table 4: General Conformational Features of Isoxazolidine Rings

| Conformational Feature | Description | Influencing Factors |

|---|---|---|

| Ring Pucker | The isoxazolidine ring adopts non-planar conformations like envelope or twist. | Substituent positions and steric bulk. |

| Nitrogen Inversion | The nitrogen atom can invert its configuration, leading to different invertomers. | The energy barrier is influenced by the substituent on the nitrogen. |

| Substituent Orientation | Substituents can be in pseudo-axial or pseudo-equatorial positions. | Minimization of steric strain and electronic effects. |

This table summarizes general conformational aspects of isoxazolidines based on principles from various studies.

Synthetic Utility and Applications of 2 Methyl 5 Phenylisoxazolidine As a Versatile Intermediate

Precursor for the Synthesis of 1,3-Amino Alcohols

The conversion of 2-Methyl-5-phenylisoxazolidine into 1,3-amino alcohols is a cornerstone of its synthetic utility. This transformation is primarily achieved through the reductive cleavage of the relatively weak nitrogen-oxygen (N-O) bond within the isoxazolidine (B1194047) ring. iucr.orgnih.govresearchgate.net This process effectively unmasks a 1,3-amino alcohol functionality, which is a prevalent structural motif in numerous biologically active compounds and pharmaceuticals. nih.gov

Various reducing agents can be employed to facilitate this ring-opening reaction. Catalytic hydrogenation is a common and efficient method, often utilizing catalysts such as Palladium on carbon (Pd/C). researchgate.netgoogle.com For instance, hydrogenating this compound in the presence of 5% Pd/C yields N-methyl-3-phenyl-3-hydroxypropylamine, a key 1,3-amino alcohol. google.com Other methods involve the use of chemical reducing agents like lithium aluminium hydride (LiAlH₄) or zinc in the presence of an acid. iucr.orggoogle.com The choice of reagent can influence reaction conditions and outcomes. For example, the reduction of a related 2-methyl-3-phenylisoxazolidine derivative with LiAlH₄ in diethyl ether efficiently produced the corresponding 1,3-amino alcohol in high yield. iucr.org

The significance of this application lies in its ability to provide stereocontrolled access to 1,3-amino alcohols. The stereochemistry established during the initial synthesis of the isoxazolidine ring, often via a 1,3-dipolar cycloaddition, can be directly translated to the final amino alcohol product. This makes this compound and its derivatives valuable intermediates in asymmetric synthesis.

| Isoxazolidine Precursor | Reducing Agent/Catalyst | Solvent | Resulting 1,3-Amino Alcohol | Yield | Reference |

|---|---|---|---|---|---|

| This compound | H₂ / 5% Pd/C | Ethanol (B145695) (EtOH) | N-methyl-3-phenyl-3-hydroxypropylamine | Not specified | google.com |

| This compound | Zinc / Acetic Acid | Water | N-methyl-3-phenyl-3-hydroxypropylamine | Not specified | google.com |

| 2-methyl-3-phenylisoxazolidine-3-carbonitrile | LiAlH₄ | Anhydrous Diethylether | 3-Methylamino-3-phenylpropan-1-ol | 84% | iucr.org |

| Substituted Pyridyl-isoxazolidines | Ammonium formate (B1220265) / Pd/C | Methanol-THF | β³- and β²,³-amino alcohols | Good yields | researchgate.net |

Building Block in the Total Synthesis of Complex Organic Molecules

The structural framework provided by this compound makes it an attractive building block for the total synthesis of more complex organic molecules, including natural products and their analogues. nih.govrsc.org In these synthetic campaigns, the isoxazolidine moiety is not merely a precursor to a simple functional group but is incorporated as a key structural element that is later elaborated into a more complex cyclic or acyclic system.

A prominent strategy involves using the isoxazolidine as a latent 1,3-amino alcohol, where the ring is carried through several synthetic steps before being reductively opened at a strategic point in the synthesis. This approach protects the amino and alcohol functionalities while other parts of the molecule are being modified.

For example, the synthesis of complex alkaloids often requires the stereocontrolled installation of nitrogen-containing stereocenters. chemistryviews.orgresearchgate.net The principles of using isoxazolidine-derived intermediates can be applied here. A synthesis might involve the cycloaddition reaction that forms the isoxazolidine ring to set key stereocenters, followed by functional group manipulation and subsequent ring opening to reveal a crucial intermediate for completing the synthesis of a target molecule like a pyrrolidine (B122466) or piperidine (B6355638) alkaloid. organic-chemistry.org The inherent modularity of this approach allows for the synthesis of a variety of complex structures from a common starting point. nih.gov

Role in the Preparation of Nitrogen-Containing Heterocycles (e.g., Pyrrolidines, Tetrahydrofurans, β-Lactams)

Beyond its use as a precursor for acyclic amino alcohols, this compound and related structures can be transformed into other important nitrogen-containing heterocycles. researchgate.netfrontiersin.orgmdpi.com These transformations often involve multi-step sequences, including ring-opening, functional group interconversion, and subsequent ring-closure reactions.

Pyrrolidines: The synthesis of substituted pyrrolidines can be envisioned starting from an isoxazolidine. nih.gov A typical sequence might involve the reductive cleavage of the N-O bond to yield the corresponding 1,3-amino alcohol. The hydroxyl group can then be converted into a good leaving group (e.g., a tosylate or mesylate). Subsequent intramolecular nucleophilic substitution by the nitrogen atom would lead to the formation of the five-membered pyrrolidine ring. emich.educsic.es The stereochemistry of the final pyrrolidine is dictated by the stereocenters present in the initial isoxazolidine.

Tetrahydrofurans: While less direct, the synthesis of tetrahydrofurans from an isoxazolidine precursor is conceptually feasible through rearrangement or multi-step transformations. Palladium-catalyzed reactions have been developed for the synthesis of 5-membered oxygen heterocycles like tetrahydrofurans from related starting materials. nih.govorganic-chemistry.org

β-Lactams: The synthesis of β-lactams (azetidin-2-ones), the core structural unit of penicillin and related antibiotics, can be achieved from isoxazolidine derivatives. nih.govum.es One reported method involves the acid-induced fragmentative rearrangement of 5-spirocyclopropaneisoxazolidines, which are derived from the cycloaddition of nitrones with methylenecyclopropane (B1220202) derivatives. researchgate.net This rearrangement leads to the formation of a β-lactam and ethylene, providing a novel route to this important class of heterocycles. researchgate.net

| Starting Material Type | Key Transformation | Target Heterocycle | Reference |

|---|---|---|---|

| Isoxazolidine | Reductive N-O cleavage, functionalization, intramolecular cyclization | Pyrrolidine | emich.educsic.es |

| 5-Spirocyclopropaneisoxazolidine | Acid-induced fragmentative rearrangement | β-Lactam | researchgate.net |

| N-Boc-O-(but-3-enyl)hydroxylamine | Pd-catalyzed carboamination | Isoxazolidine (precursor to other heterocycles) | nih.gov |

Intermediacy in the Chemical Synthesis of Pharmaceutical Precursors

One of the most well-documented applications of this compound is its role as a key intermediate in the synthesis of precursors for major pharmaceutical drugs. wikipedia.org Its most notable application is in the synthesis of fluoxetine (B1211875) hydrochloride, a widely used antidepressant. google.comgoogle.comgoogle.com

The synthetic route to fluoxetine via this compound proceeds in several steps. First, this compound is synthesized through a [3+2] cycloaddition reaction between N-methylnitrone and styrene (B11656). google.com The resulting isoxazolidine is then subjected to hydrogenation, which cleaves the N-O bond to produce the 1,3-amino alcohol intermediate, N-methyl-3-phenyl-3-hydroxypropylamine. google.comgoogle.com This amino alcohol is the immediate precursor that is subsequently reacted with 4-chlorobenzotrifluoride (B24415) (or a related halide) in the presence of a strong base to form the ether linkage found in fluoxetine. google.comgoogle.com Finally, treatment with hydrochloric acid yields fluoxetine hydrochloride. google.com

This pathway highlights the industrial relevance of this compound, demonstrating how a relatively simple heterocyclic compound serves as a critical link in the manufacturing chain of a complex and important pharmaceutical agent. google.comjustia.com

| Intermediate | Reaction Step | Product | Target Pharmaceutical Precursor | Reference |

|---|---|---|---|---|

| N-methylnitrone + Styrene | [3+2] Cycloaddition | This compound | - | google.com |

| This compound | Hydrogenation (e.g., H₂/Pd/C) | N-methyl-3-phenyl-3-hydroxypropylamine | Fluoxetine Precursor | google.comgoogle.com |

| N-methyl-3-phenyl-3-hydroxypropylamine | Etherification with 4-halobenzotrifluoride | Fluoxetine (free base) | Fluoxetine | google.comgoogle.com |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-methyl-5-phenylisoxazolidine, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via cyclization reactions. For example, analogous isoxazole derivatives are prepared using hydroxylamine hydrochloride and aldehydes under alkaline conditions, followed by chlorination and ring-closing steps . Optimization involves adjusting solvent polarity (e.g., DMF or aqueous systems), catalyst selection (e.g., triethylamine), and temperature control to maximize yield and purity. Reaction progress should be monitored via TLC or HPLC.

Q. How is this compound characterized to confirm its structure and purity?

- Methodology : Structural confirmation relies on spectroscopic techniques:

- IR spectroscopy to identify functional groups (e.g., C-N stretches at ~1,200 cm⁻¹).

- ¹H/¹³C NMR to verify proton environments and carbon frameworks (e.g., phenyl group signals at δ 7.2–7.5 ppm).

- Elemental analysis (C, H, N) to validate empirical formula compliance (e.g., C₁₂H₁₅NO) .

- Purity is assessed via melting point consistency and chromatographic methods (e.g., GC-MS).

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Use fume hoods for synthesis steps involving volatile reagents. Personal protective equipment (gloves, lab coats) is mandatory. Consult safety data sheets (SDS) for related heterocycles (e.g., pyrrolidine derivatives) to identify risks like respiratory irritation or flammability . Emergency procedures include rinsing exposed skin with water and seeking medical evaluation with the SDS .

Advanced Research Questions

Q. How do stereochemical factors influence the synthesis of enantiopure this compound?

- Methodology : Enantioselective synthesis may employ chiral auxiliaries or catalysts. For example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone derivatives require asymmetric induction via chiral ligands (e.g., BINOL) or enzymatic resolution . Monitor enantiomeric excess using chiral HPLC or polarimetry. Computational modeling (DFT) can predict transition states to guide catalyst design.

Q. What computational methods are effective in predicting the bioactivity of this compound derivatives?